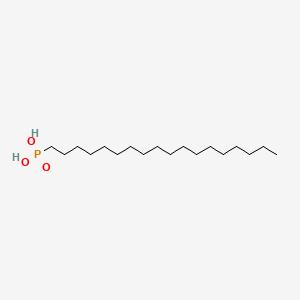

Octadecylphosphonic acid

Description

Properties

IUPAC Name |

octadecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMKAMVLFVRZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063574 | |

| Record name | Octadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-47-4 | |

| Record name | Octadecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDX6MSF5PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadecylphosphonic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylphosphonic acid (ODPA) is a long-chain organophosphorus compound with the chemical formula C₁₈H₃₉O₃P.[1][2] Its amphiphilic nature, consisting of a long hydrophobic octadecyl tail and a hydrophilic phosphonic acid headgroup, makes it a molecule of significant interest in materials science and surface chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of ODPA, with a focus on its use in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles. Detailed experimental protocols are provided to facilitate its practical application in a research setting.

Chemical Structure and Identification

This compound consists of an eighteen-carbon alkyl chain attached to a phosphonic acid functional group. The phosphorus atom is bonded to the alkyl chain, two hydroxyl groups, and one oxygen atom via a double bond.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4724-47-4 |

| Chemical Formula | C₁₈H₃₉O₃P |

| Molecular Weight | 334.47 g/mol [5] |

| SMILES | CCCCCCCCCCCCCCCCCCP(=O)(O)O |

Physicochemical Properties

ODPA is a white crystalline solid at room temperature.[3][4] Its long alkyl chain imparts significant hydrophobicity, making it insoluble in water but soluble in various organic solvents.[6] The phosphonic acid headgroup is reactive and can strongly interact with and bind to metal oxide surfaces.[1][7]

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 95-100 °C | [8][9] |

| Boiling Point | 463.6 ± 28.0 °C (Predicted) | [1][10] |

| Density | 0.969 g/cm³ (Predicted) | [1][10] |

| pKa | ~2 (Predicted for the first dissociation) | [1][10] |

| Solubility in Water | Insoluble | [6] |

| Solubility in Organic Solvents | Soluble in solvents like tetrahydrofuran (B95107) (THF) and ethanol. Becomes more soluble in water when neutralized to a phosphonate (B1237965) salt.[6] |

Experimental Protocols

Synthesis of this compound via the Arbuzov Reaction

A common method for the synthesis of ODPA is the Michaelis-Arbuzov reaction.[4][11][12] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, followed by dealkylation to form the phosphonate ester. Subsequent hydrolysis yields the phosphonic acid.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon), combine 1-bromooctadecane (B154017) and a slight excess of triethyl phosphite.

-

Reaction: Heat the mixture with stirring. The reaction temperature is typically in the range of 120-160 °C.[12] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

-

Hydrolysis: To the resulting diethyl octadecylphosphonate, add an excess of a concentrated acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the ester groups. Heat the mixture to reflux for several hours.

-

Isolation and Purification: After hydrolysis, cool the reaction mixture. If the reaction was performed under acidic conditions, the ODPA may precipitate and can be collected by filtration. If under basic conditions, acidify the solution to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent, such as hexane (B92381).

Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces

ODPA is widely used to form well-ordered SAMs on various metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[1][7] The phosphonic acid headgroup strongly binds to the metal oxide, forming P-O-metal bonds, while the long alkyl chains pack closely together due to van der Waals interactions, creating a dense, hydrophobic surface.[3]

Detailed Protocol for SAM formation on TiO₂:

-

Substrate Preparation:

-

Clean the TiO₂ substrate by sonicating in a series of solvents, for example, acetone, isopropanol, and deionized water, for 10-15 minutes each.

-

Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

-

To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV-Ozone. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

-

Solution Preparation:

-

Immersion and SAM Formation:

-

Immerse the cleaned and dried TiO₂ substrate into the ODPA solution.

-

The immersion time can vary from a few minutes to several hours. For instance, immersion for 16 hours is reported to achieve a well-ordered monolayer.[13] The process can be carried out at room temperature.

-

-

Rinsing and Drying:

-

After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent (e.g., THF) to remove any physisorbed molecules.

-

Dry the substrate again with a stream of inert gas.

-

-

(Optional) Annealing:

-

In some cases, a post-deposition annealing step (e.g., at 140°C for 48 hours) can improve the order and stability of the SAM.[14]

-

Functionalization of Nanoparticles

ODPA can be used to functionalize the surface of various nanoparticles, particularly metal oxide nanoparticles like iron oxide (Fe₃O₄) and zinc oxide (ZnO).[5][9] This surface modification can impart hydrophobicity to the nanoparticles, allowing them to be dispersed in non-polar solvents, or can serve as an anchor for further functionalization.

Detailed Protocol for Functionalizing Iron Oxide Nanoparticles (IONPs):

-

Nanoparticle Synthesis/Dispersion:

-

Synthesize IONPs using a suitable method, such as co-precipitation.[2][5]

-

Alternatively, disperse pre-synthesized IONPs in an appropriate solvent. For hydrophobic IONPs coated with ligands like oleic acid, a non-polar solvent like chloroform (B151607) or hexane is used.

-

-

Ligand Exchange Reaction:

-

Dissolve ODPA in a suitable solvent. For ligand exchange from oleic acid-coated IONPs, a biphasic system can be employed. Dissolve ODPA in a polar solvent like a methanol/water mixture.[15]

-

Combine the IONP dispersion with the ODPA solution.

-

Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the exchange of the original ligands with ODPA.[15] The functionalized nanoparticles will transfer to the phase in which they are more soluble (e.g., from the organic to the aqueous phase if starting with oleic acid and functionalizing with a PEGylated phosphonic acid, or remain in the organic phase if functionalizing with ODPA to enhance hydrophobicity).

-

-

Purification:

-

Separate the functionalized nanoparticles from the reaction mixture. This can be achieved by centrifugation or magnetic separation for magnetic nanoparticles.

-

Wash the nanoparticles multiple times with a suitable solvent to remove excess, unbound ODPA and the displaced original ligands.

-

Resuspend the purified, ODPA-functionalized nanoparticles in the desired solvent.

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which will show characteristic peaks for the P-O and alkyl C-H bonds of ODPA.

-

Transmission Electron Microscopy (TEM) can be used to assess the morphology and dispersion of the functionalized nanoparticles.

-

Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic size of the nanoparticles before and after functionalization.

-

Applications

The unique properties of ODPA make it a versatile molecule with applications in various fields:

-

Surface Modification: The formation of robust and well-ordered SAMs on metal oxides is a primary application. These SAMs can be used to control surface properties such as wettability, adhesion, and corrosion resistance.[13] For example, an ODPA SAM on a metal surface can create a highly hydrophobic and corrosion-resistant coating.[16]

-

Biomaterials: ODPA SAMs on materials like titanium have been shown to deter bacterial attachment, which is a promising property for biomedical implants.[4]

-

Nanoelectronics: In nanoelectronics, ODPA SAMs can be used as ultrathin gate dielectrics in organic field-effect transistors or to modify the surface of electrodes.[13]

-

Nanoparticle Technology: As described in the protocol, ODPA is used to functionalize nanoparticles, enabling their dispersion in various media and providing a platform for further chemical modifications.[17]

-

Other Applications: ODPA is also used in thermal paper, where it acts as a matrix that melts upon heating, allowing a color-forming reaction to occur.[4] It also finds use as a surfactant, emulsifier, and dispersant.[7]

Conclusion

This compound is a valuable and versatile molecule for researchers in materials science, chemistry, and nanotechnology. Its ability to form robust self-assembled monolayers on a wide range of oxide surfaces provides a powerful tool for tailoring surface properties. Furthermore, its utility in the functionalization of nanoparticles opens up numerous possibilities for the development of advanced materials with novel functionalities. The detailed protocols provided in this guide are intended to serve as a practical resource for scientists and engineers working with this important compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. This compound - preparation and application [georganics.sk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Octadecylphosphonic Acid via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octadecylphosphonic acid, a long-chain phosphonic acid with applications in materials science and proteomics research.[1] The synthesis is primarily achieved through the Michaelis-Arbuzov reaction, followed by acidic hydrolysis of the phosphonate (B1237965) ester intermediate. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a white, crystalline solid with amphiphilic properties, making it a valuable compound for the formation of self-assembled monolayers (SAMs) on various substrates.[1] The synthesis route described herein involves a two-step process: the formation of a dialkyl octadecylphosphonate via the Michaelis-Arbuzov reaction, followed by hydrolysis to yield the final phosphonic acid. The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Bromooctadecane (B154017) | C₁₈H₃₇Br | 333.39 | 28-30 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | -112 |

| Diethyl octadecylphosphonate | C₂₂H₄₇O₃P | 390.58 | N/A |

| This compound | C₁₈H₃₉O₃P | 334.47 | 98-100[1] |

Synthesis Pathway

The synthesis of this compound proceeds in two main stages:

-

Michaelis-Arbuzov Reaction: 1-Bromooctadecane is reacted with triethyl phosphite to form diethyl octadecylphosphonate.

-

Hydrolysis: The diethyl octadecylphosphonate intermediate is hydrolyzed, typically using a strong acid, to yield this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Diethyl Octadecylphosphonate (Michaelis-Arbuzov Reaction)

This procedure outlines the formation of the phosphonate ester intermediate.

Materials:

-

1-Bromooctadecane

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or argon gas inlet

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet, add 1-bromooctadecane and a slight excess (1.1 to 1.2 equivalents) of triethyl phosphite.

-

Heat the reaction mixture under an inert atmosphere to a temperature of 150-160 °C.

-

Maintain this temperature and stir the mixture for 12 to 24 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The desired diethyl octadecylphosphonate is a high-boiling point oil and will remain in the flask.

Step 2: Hydrolysis of Diethyl Octadecylphosphonate

This procedure describes the conversion of the phosphonate ester to the final phosphonic acid.

Materials:

-

Diethyl octadecylphosphonate (from Step 1)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To the crude diethyl octadecylphosphonate in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 37%).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C).

-

Continue refluxing for 8 to 12 hours to ensure complete hydrolysis.

-

After cooling, the this compound will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining HCl and other water-soluble impurities.

Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Hexane (B92381) or heptane

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling hexane or heptane.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified white crystals of this compound by vacuum filtration.

-

Dry the crystals under vacuum.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Flowchart of the experimental workflow for synthesis.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

| Technique | Compound | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | This compound | ~0.88 (t, 3H, -CH₃), ~1.25 (br s, 30H, -(CH₂)₁₅-), ~1.7 (m, 2H, -CH₂-CH₂-P), ~2.0 (m, 2H, -CH₂-P), ~11.5 (br s, 2H, -P(O)(OH)₂)[3] |

| ¹H NMR (CDCl₃) | Diethyl octadecylphosphonate | ~0.88 (t, 3H, alkyl -CH₃), ~1.25 (br s, 32H, alkyl -(CH₂)₁₆-), ~1.32 (t, 6H, -O-CH₂-CH ₃), ~1.6 (m, 2H, -CH₂-P), ~4.05 (dq, 4H, -O-CH ₂-CH₃) |

| ³¹P NMR (CDCl₃) | Diethyl octadecylphosphonate | ~+30 to +35 |

| ³¹P NMR | This compound | ~+35 to +40 |

Note: The ¹H NMR data for diethyl octadecylphosphonate is estimated based on the spectra of similar long-chain dialkyl phosphonates. The ³¹P NMR chemical shifts are typical ranges for alkylphosphonates and alkylphosphonic acids.

Conclusion

The Michaelis-Arbuzov reaction followed by acid hydrolysis provides a reliable and straightforward method for the synthesis of this compound. The procedures outlined in this guide, when performed with care, should yield the desired product in good purity. Proper characterization, particularly using NMR spectroscopy, is essential to confirm the identity and purity of the final product. This long-chain phosphonic acid serves as a versatile building block for various applications in materials science and biotechnology.

References

The Thermodynamics of Self-Assembly: A Technical Guide to ODPA Adsorption on Metal Oxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

Octadecylphosphonic acid (ODPA) has emerged as a critical molecule for the surface modification of metal oxides, enabling the formation of robust and highly ordered self-assembled monolayers (SAMs). These SAMs are instrumental in a wide array of applications, from tuning the biocompatibility of medical implants to controlling the interfacial properties of electronic devices. A fundamental understanding of the thermodynamics governing the adsorption of ODPA onto metal oxide surfaces is paramount for the rational design and optimization of these functional interfaces. This technical guide provides an in-depth exploration of the core thermodynamic principles of ODPA adsorption on key metal oxide surfaces—alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂)—and offers detailed experimental protocols for the characterization of these systems.

Thermodynamics of ODPA Adsorption: A Quantitative Overview

The spontaneous formation of ODPA SAMs on metal oxide surfaces is driven by a favorable change in the Gibbs free energy (ΔG) of the system. This thermodynamic potential is a function of the enthalpy (ΔH) and entropy (ΔS) of adsorption, as described by the Gibbs equation: ΔG = ΔH - TΔS. While direct experimental determination of these parameters for ODPA on metal oxide surfaces is not extensively reported in the literature, computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the energetics of this process.

The adsorption of phosphonic acids onto metal oxide surfaces is a complex process that can involve different binding configurations, primarily monodentate, bidentate, and tridentate linkages. The relative stability of these binding modes, and consequently the overall thermodynamics of adsorption, is influenced by factors such as the specific metal oxide, its crystal facet, and the presence of surface hydroxyl groups.

Below is a summary of computationally derived adsorption energies for phosphonic acids on various metal oxide surfaces. It is important to note that these values represent the change in electronic energy upon adsorption and are a major contributor to the enthalpy of adsorption.

| Metal Oxide | Phosphonic Acid Derivative | Binding Mode | Adsorption Energy (eV) | Computational Method |

| α-Al₂O₃ (0001) | This compound (ODPA) | Not specified | - | Molecular Dynamics[1] |

| Anatase TiO₂ (101) | Phenylphosphonic Acid | Bidentate | -1.8 | DFT[2][3] |

| Anatase TiO₂ (101) | Phosphonic Acid | Monodentate | -2.04 (47.1 kcal/mol) | Hybrid HF-DFT[3] |

| Anatase TiO₂ (101) | Phosphonic Acid | Bidentate | > -1.74 (40 kcal/mol) | Hybrid HF-DFT[3] |

| Anatase TiO₂ (101) | Phosphonic Acid | Bidentate | Similar energies for different bidentate configurations | DFTB[4] |

| Rutile TiO₂ (110) | Phosphonic Acid | Bidentate | Similar energies for different bidentate configurations | DFTB[4] |

| Zirconia (amorphous) | Various Bisphosphonic Acids | Bidentate | - | Experimental (qualitative)[5] |

Note: The table summarizes available computational data. Direct experimental thermodynamic data (ΔH, ΔS, ΔG) for ODPA adsorption on these specific metal oxides is limited in the publicly available literature. The provided adsorption energies from computational studies offer a strong indication of the favorable enthalpic contribution to the adsorption process.

Experimental Protocols

A thorough understanding of the thermodynamics and kinetics of ODPA adsorption necessitates rigorous experimental procedures. This section provides detailed methodologies for substrate preparation, ODPA solution preparation, and key characterization techniques.

Substrate Preparation: Metal Oxide Surfaces

The cleanliness and surface chemistry of the metal oxide substrate are critical for achieving well-ordered and reproducible ODPA SAMs.

2.1.1. General Cleaning Procedure:

-

Sonication: Sonicate the substrates in a series of solvents of increasing polarity to remove organic contaminants. A typical sequence is:

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

Deionized (DI) water (15 minutes)

-

-

Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.

-

Oxidative Treatment: Treat the substrates with an oxygen plasma or a UV/Ozone cleaner for 10-20 minutes to remove any remaining organic residues and to generate a hydroxylated surface, which is crucial for phosphonic acid binding.

2.1.2. Specific Procedures for Alumina, Titania, and Zirconia:

-

Alumina (Al₂O₃): For single-crystal alumina, annealing in air at high temperatures (e.g., 1300 °C) can be performed to obtain atomically flat terraces. For thin films, the general cleaning procedure is usually sufficient.

-

Titania (TiO₂): The general cleaning procedure is effective for titania surfaces. For creating a highly hydroxylated surface, some protocols include a final rinse with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with DI water. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

-

Zirconia (ZrO₂): The general cleaning procedure is applicable. For dental-grade zirconia, sandblasting followed by cleaning may be used to increase surface area and enhance mechanical interlocking of the SAM.

ODPA Solution Preparation

-

Solvent Selection: ODPA is typically dissolved in a high-purity organic solvent. Common choices include ethanol, isopropanol, tetrahydrofuran (B95107) (THF), and toluene. The choice of solvent can influence the kinetics of SAM formation and the final monolayer quality.

-

Concentration: Prepare a dilute solution of ODPA, typically in the range of 0.1 mM to 1 mM.

-

Dissolution: Sonication may be required to fully dissolve the ODPA, especially in less polar solvents.

Self-Assembled Monolayer Formation

-

Immersion: Immerse the cleaned metal oxide substrate in the prepared ODPA solution. The immersion time can range from a few minutes to 24 hours. The formation of a well-ordered monolayer is often a time-dependent process.

-

Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent used for the ODPA solution to remove any physisorbed molecules.

-

Drying: Dry the substrate under a stream of nitrogen or argon.

-

Annealing (Optional): In some cases, a post-deposition annealing step (e.g., at 120-150 °C) can be performed to promote the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface, thereby increasing the stability of the monolayer.

Key Characterization Techniques

2.4.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface.

-

Instrumentation: A monochromatic Al Kα or Mg Kα X-ray source is typically used.

-

Sample Preparation: The ODPA-modified substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition:

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, and the relevant metal core level (e.g., Al 2p, Ti 2p, Zr 3d).

-

-

Data Analysis:

-

The presence of a P 2p peak confirms the adsorption of ODPA.

-

Analysis of the O 1s and the metal core level spectra can provide insights into the formation of M-O-P bonds (where M is the metal).

-

The C 1s spectrum can be used to assess the integrity of the alkyl chain.

-

The attenuation of the substrate signal can be used to estimate the thickness of the ODPA monolayer.

-

2.4.2. Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface energy and hydrophobicity.

-

Instrumentation: A goniometer equipped with a camera and a light source.

-

Procedure:

-

Place the ODPA-modified substrate on the sample stage.

-

Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.

-

Capture an image of the droplet profile.

-

Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

-

-

Data Interpretation: A high water contact angle (typically >100°) indicates the formation of a hydrophobic, well-packed ODPA monolayer.

2.4.3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. While specific ITC data for ODPA on these metal oxides is scarce, the technique is highly applicable for such studies, particularly with nanoparticle suspensions.

-

Instrumentation: An isothermal titration calorimeter consisting of a sample cell, a reference cell, and an injection syringe.

-

General Protocol for Nanoparticle Suspensions:

-

Sample Preparation:

-

Prepare a suspension of the metal oxide nanoparticles in a suitable buffer.

-

Prepare a solution of ODPA in the same buffer. It is crucial that the buffer is identical in both the nanoparticle suspension and the ODPA solution to minimize heats of dilution.

-

Degas both solutions to prevent bubble formation.

-

-

Loading the Calorimeter:

-

Load the metal oxide nanoparticle suspension into the sample cell.

-

Load the ODPA solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the ODPA solution into the nanoparticle suspension while monitoring the heat change.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The integrated heats are plotted against the molar ratio of ODPA to metal oxide.

-

This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

-

-

Visualizing the Process: Workflows and Interactions

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the formation and characterization of ODPA SAMs on metal oxide surfaces.

Caption: A generalized workflow for the preparation and characterization of ODPA SAMs.

Phosphonic Acid Binding Modes

The interaction between the phosphonic acid headgroup and the metal oxide surface is a critical determinant of the SAM's stability and structure. The following diagram illustrates the primary binding modes.

Caption: Common binding modes of phosphonic acids on a metal oxide surface.

Conclusion

The adsorption of ODPA on metal oxide surfaces is a thermodynamically favorable process that leads to the formation of stable, ordered monolayers. While a comprehensive experimental dataset of the thermodynamic parameters remains an area for future research, computational studies consistently point to strong, exothermic interactions. The detailed experimental protocols provided in this guide offer a robust framework for the preparation and characterization of ODPA SAMs, enabling researchers to systematically investigate and tailor the properties of these important interfaces for a variety of advanced applications. The continued development of sensitive characterization techniques, such as ITC for nanoparticle systems, will be crucial in further elucidating the intricate thermodynamic landscape of these self-assembling systems.

References

- 1. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Molecular interactions of Octadecylphosphonic acid with substrates

An In-depth Technical Guide to the Molecular Interactions of Octadecylphosphonic Acid with Substrates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ODPA) is a long-chain organic molecule renowned for its ability to form highly ordered, self-assembled monolayers (SAMs) on a wide variety of surfaces. This capability allows for the precise modification of substrate properties, including wettability, corrosion resistance, friction, and biocompatibility. Understanding the fundamental molecular interactions between ODPA and different substrates is critical for its application in fields ranging from microelectronics and materials science to biomedical devices and drug delivery systems. This technical guide provides a comprehensive overview of these interactions, detailing the binding mechanisms, summarizing key quantitative data, and outlining the experimental protocols necessary for the formation and characterization of ODPA SAMs.

The ODPA Molecule and Self-Assembly

This compound (CH₃(CH₂)₁₇PO(OH)₂) is an amphiphilic molecule composed of two key functional parts: a hydrophilic phosphonic acid headgroup and a long, hydrophobic octadecyl (C18) alkyl chain. This structure drives the self-assembly process, where the phosphonic acid headgroup exhibits a strong affinity for various surfaces, particularly metal oxides, while the van der Waals forces between the adjacent alkyl chains promote the formation of a dense, well-ordered monolayer.

The formation of an ODPA SAM typically begins with the adsorption of molecules from a solution onto the substrate. This initial physisorption is often followed by a chemisorption process, where a more stable bond forms between the phosphonic acid headgroup and the surface. On hydroxylated surfaces, this involves a condensation reaction, releasing water and forming strong covalent linkages.[1][2] The final orientation and packing density of the monolayer are influenced by factors such as solvent choice, solution concentration, temperature, and immersion time.[3][4]

References

An In-depth Technical Guide to Octadecylphosphonic Acid (ODPA)

CAS Number: 4724-47-4

This technical guide provides a comprehensive overview of Octadecylphosphonic acid (ODPA), a long-chain phosphonic acid compound with significant applications in materials science, nanotechnology, and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, experimental protocols, and key applications of ODPA, with a focus on its role in surface modification and its emerging potential in the biomedical field.

Core Technical Data

This compound is a white, crystalline solid at room temperature.[1] Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic phosphonic acid headgroup, is central to its functionality, particularly in the formation of self-assembled monolayers (SAMs).[1][2]

Physicochemical Properties of ODPA

| Property | Value | References |

| CAS Number | 4724-47-4 | [3] |

| Molecular Formula | C₁₈H₃₉O₃P | [2] |

| Molecular Weight | 334.47 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 93-101 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2][5] |

| Chemical Structure | CH₃(CH₂)₁₇P(O)(OH)₂ | [3] |

Safety and Handling

ODPA is considered a hazardous substance and can cause skin and eye irritation.[5] Appropriate personal protective equipment should be worn when handling this compound. It is stable under normal conditions but should be kept away from oxidizing agents.[5]

Synthesis of this compound

The most common method for synthesizing ODPA is the Arbuzov reaction, which involves the nucleophilic attack of a trialkyl phosphite (B83602) on an octadecyl halide, followed by hydrolysis.[1]

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a reflux apparatus under an inert atmosphere (Nitrogen or Argon). Add 1-bromooctadecane and a molar excess of triethyl phosphite to a round-bottom flask with anhydrous toluene.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for several hours to hydrolyze the phosphonate (B1237965) ester.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure this compound.

Diagram of Synthesis Workflow:

References

Solubility of Octadecylphosphonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylphosphonic acid (ODPA), a long-chain organophosphorus compound, is of significant interest in various scientific and industrial fields, including surface modification, nanotechnology, and the development of drug delivery systems. Its ability to form robust self-assembled monolayers (SAMs) on a variety of oxide surfaces makes it a critical component in controlling surface properties such as wettability, adhesion, and biocompatibility. A fundamental understanding of its solubility in organic solvents is paramount for its effective application, enabling the preparation of homogeneous solutions for SAM deposition, formulation development, and other solution-based processing.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, drawing from available literature. It includes qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Solubility of Long-Chain Alkylphosphonic Acids

Alkylphosphonic acids, such as ODPA, are characterized by a polar phosphonic acid head group and a long, nonpolar alkyl tail. This amphiphilic nature dictates their solubility behavior. Generally, these compounds are sparingly soluble in both water and many organic solvents.[1][2][3] The strong intermolecular hydrogen bonding between the phosphonic acid head groups contributes to a stable crystal lattice, which requires a significant amount of energy to disrupt for dissolution to occur. Consequently, ODPA is classified as insoluble in water.[2][3]

While quantitative data is scarce in publicly available literature, qualitative information can be gleaned from studies on the formation of self-assembled monolayers and purification procedures.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is primarily derived from experimental procedures where ODPA was successfully dissolved to create solutions for specific applications.

| Solvent | Qualitative Solubility | Application Context | Citation(s) |

| Hexane | Soluble at boiling temperature | Purification of crude product | [3] |

| Tetrahydrofuran (THF) | Soluble at low concentrations (e.g., 2 x 10⁻⁴ M, 2 x 10⁻⁶ M, 2 x 10⁻⁸ M) | Formation of Self-Assembled Monolayers | [4][5] |

| Ethanol | Soluble at low concentrations | Formation of Self-Assembled Monolayers | [6] |

| Isopropanol | Soluble at low concentrations | Formation of Self-Assembled Monolayers | [7] |

| Toluene | Soluble at low concentrations | Modification of ZnO nanowires | [8] |

| Methanol | Soluble at low concentrations | Modification of ZnO nanowires | [8] |

| Water | Insoluble | General physicochemical property | [1][2][3] |

It is important to note that "sparingly soluble" indicates that while complete dissolution may be difficult to achieve at high concentrations, ODPA can be dissolved in these organic solvents to a degree sufficient for many research and development applications, particularly for the formation of surface coatings.

Experimental Protocols: Determination of Thermodynamic Solubility

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a sparingly soluble crystalline solid like this compound in an organic solvent, adapted from established methods for similar compounds.[9][10]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature under equilibrium conditions.

Materials:

-

This compound (crystalline solid, purity >97%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the exact mass of the added ODPA.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid. The required time may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact mass or volume of the filtered solution.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known ODPA concentrations in the same solvent should be used for quantification.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration of ODPA in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents remains an area for further investigation, the available qualitative information provides valuable guidance for its application. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. A thorough understanding and characterization of ODPA's solubility are critical for harnessing its full potential in advanced materials and pharmaceutical formulations.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 4724-47-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ntmdt-si.com [ntmdt-si.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolytic Stability of Phosphonic Acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) based on phosphonic acids (PAs) are of paramount interest for the functionalization of a wide range of metal oxide surfaces, crucial in fields from microelectronics to biomedical devices and drug delivery systems. Their utility is largely dictated by their stability, particularly in aqueous environments. This technical guide provides a comprehensive overview of the hydrolytic stability of phosphonic acid SAMs, detailing the critical factors that influence their longevity, summarizing quantitative stability data, and outlining the experimental protocols used for their assessment. This document is intended to serve as a core resource for researchers aiming to design and implement robust, long-lasting surface modifications.

Introduction to Phosphonic Acid SAMs

Phosphonic acid-based SAMs offer a versatile and robust method for modifying the surface properties of various materials. They consist of molecules with a phosphonic acid headgroup (-PO(OH)₂), a hydrocarbon or functionalized backbone, and a specific terminal group. The headgroup forms strong, hydrolysis-resistant covalent bonds (M-O-P) with the hydroxylated surfaces of numerous metal oxides, including alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and silica (B1680970) (SiO₂).[1][2] This strong anchoring is a key advantage over other common SAM chemistries, such as thiols on gold, which have a weaker S-Au bond (~40 kcal/mol) compared to the P-O bond energy of approximately 80 kcal/mol.[2] This enhanced stability makes PA SAMs promising candidates for applications requiring long-term performance in ambient or biological environments.[2][3]

However, the term "stable" is highly contextual. The hydrolytic stability of these monolayers is not absolute and is influenced by a combination of factors including the substrate's nature, the quality of the monolayer, and the specific conditions of the aqueous environment. Understanding these factors is critical for the successful application of PA SAMs.

Core Factors Influencing Hydrolytic Stability

The persistence of a phosphonic acid SAM in an aqueous medium is a complex interplay of chemical and physical factors at the molecule-substrate interface.

Substrate Properties

The choice of substrate and its surface characteristics are foundational to the stability of the resulting SAM.

-

Material and Crystallinity: Different metal oxides exhibit varying affinities and binding geometries with phosphonic acids. For instance, octadecylphosphonic acid (ODPA) SAMs show high stability on amorphous Al₂O₃ surfaces and single-crystalline Al₂O₃(1102).[4][5] In contrast, on single-crystalline Al₂O₃(0001), the same monolayers are less stable and can be substituted by water molecules.[4][5] This difference is attributed to the variation in interfacial binding states, which range from direct coordination bonds to weaker ionic interactions.[4][5] Zirconia and titania are also frequently cited as substrates that form highly stable bonds with phosphonic acids.[3][6]

-

Surface Hydroxylation: The presence of surface hydroxyl (-OH) groups is necessary for the condensation reaction that forms the covalent M-O-P linkage. The density and reactivity of these groups can significantly impact the initial quality and subsequent stability of the SAM.

Quality of the Initial Monolayer

A well-formed initial layer is a prerequisite for long-term hydrolytic stability.[6]

-

Density and Order: A dense, well-ordered monolayer with minimal defects limits the access of water molecules to the phosphonate-surface bond, thereby hindering hydrolysis.[6] Disordered or incomplete layers are more susceptible to degradation.

-

Binding Mode: Phosphonic acids can bind to surfaces in different configurations (monodentate, bidentate, or tridentate). Bidentate or tridentate binding, where more than one oxygen atom from the phosphonate (B1237965) headgroup binds to the surface, leads to a more stable anchor and is generally preferred for hydrolytic stability.

Environmental Conditions

-

pH of the Aqueous Environment: The pH of the surrounding solution is a critical determinant of stability.[6] It affects the protonation state of both the phosphonic acid headgroups and the substrate's surface hydroxyl groups, which in turn governs the binding strength and mechanism.[6][7] Extreme pH conditions can accelerate the hydrolysis of the M-O-P bond.[8]

-

Temperature: While the P-O anchoring group is thermally robust and can remain stable up to very high temperatures (in some cases up to 800 °C) in a vacuum, the organic backbone of the SAM often degrades at lower temperatures (200-350 °C).[8][9] In aqueous solutions, elevated temperatures can accelerate hydrolytic degradation processes.[6]

-

Ionic Strength: The concentration and type of ions in the solution can influence electrostatic interactions at the SAM-water interface, potentially impacting layer stability.[6] For example, phosphonate SAMs on indium-tin oxide (ITO) have been shown to be more stable in phosphate-buffered saline (PBS) solution than in pure water.[10]

Quantitative Data on Phosphonic Acid SAM Stability

The following table summarizes quantitative and qualitative data from various studies on the stability of phosphonic acid SAMs under different conditions.

| SAM Molecule | Substrate | Medium / Conditions | Duration | Stability Observations | Reference |

| Hydroxyl-terminated PA | Titanium (Ti) | Ambient Air | 14 days | Stable, with only ~20% loss of molecules. | [1] |

| Thiol SAM | Gold (Au) | Ambient Air | 7 days | Complete loss of molecules. | [1] |

| PA or Phosphate molecules | Titanium (Ti) | Tris-buffered saline (TBS) at 37°C | 1 day | Significant desorption of molecules. | [1] |

| Butylphosphonic Acid (BPA) | Silicon (Si) | Thermal annealing (reduced pressure) | - | Onset of thermal desorption at 350°C; complete desorption at ~500°C. | [9][11] |

| Aminopropyltriethoxysilane (APTES) | Silicon (Si) | Thermal annealing (reduced pressure) | - | Onset of thermal desorption at 250°C; complete decomposition at 400°C. | [9][11] |

| This compound (ODPA) | Al₂O₃(1102) & Amorphous Al₂O₃ | Aqueous Environment | - | High stability, no significant structural changes detected by AFM. | [4][5] |

| This compound (ODPA) | Al₂O₃(0001) | Aqueous Environment | - | Unstable; substituted by interfacial water via micelle formation. | [4][5] |

| Carboxy-terminated PAs | Indium-Tin Oxide (ITO) | PBS Solution & Ambient Air | - | Rather stable. | [10] |

| Carboxy-terminated PAs | Indium-Tin Oxide (ITO) | Pure Water | - | Less stable compared to PBS or ambient air. | [10] |

Mandatory Visualizations

Experimental Protocols for Stability Assessment

A multi-technique approach is essential for a thorough evaluation of SAM stability. The following protocols outline key experimental methods.

Protocol: Self-Assembled Monolayer Formation

-

Substrate Preparation:

-

Clean the selected metal oxide substrate (e.g., Ti, Al₂O₃, Si with a native oxide layer) via sonication in a series of solvents such as acetone, isopropanol, and deionized water (10-15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to ensure a high density of hydroxyl groups, typically using a UV-Ozone cleaner or an oxygen plasma treatment for 10-20 minutes.

-

-

SAM Deposition:

-

Prepare a dilute solution (e.g., 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, or toluene).

-

Immerse the cleaned, activated substrate into the phosphonic acid solution.

-

Incubate for a period ranging from 4 to 24 hours at room temperature in a sealed container to prevent solvent evaporation.[6]

-

-

Rinsing and Curing:

-

Remove the substrate from the solution and rinse thoroughly with fresh solvent to remove any non-covalently bound (physisorbed) molecules.

-

Brief sonication (1-2 minutes) in fresh solvent can be employed to ensure complete removal of physisorbed layers.[6]

-

Dry the SAM-coated substrate with nitrogen.

-

Optionally, perform a thermal annealing step (e.g., 120-140°C for 1-2 hours) to enhance covalent bonding and ordering of the monolayer, which can improve stability.[2][10]

-

Protocol: Stability Testing

-

Initial Characterization (t=0):

-

Analyze the freshly prepared SAM using the techniques described below (Contact Angle, XPS, AFM) to establish a baseline.

-

-

Environmental Exposure:

-

Immerse the SAM-coated substrates in the desired aqueous medium (e.g., deionized water, PBS buffer, cell culture media).

-

Maintain the samples at a constant, relevant temperature (e.g., room temperature or 37°C for biomedical applications) for the duration of the study.

-

-

Periodic Characterization:

-

At predetermined time points (e.g., 1 hour, 1 day, 7 days, 30 days), remove samples from the solution.

-

Rinse them with deionized water and dry with nitrogen.

-

Re-characterize using the same techniques to monitor changes over time.

-

Protocol: Characterization Techniques

-

Contact Angle Goniometry:

-

Methodology: A droplet of deionized water (typically 1-5 µL) is dispensed onto the SAM surface. The angle formed between the substrate surface and the tangent of the droplet is measured.

-

Data Interpretation: A high water contact angle (>100° for alkyl-terminated SAMs) indicates a well-formed, hydrophobic monolayer.[1] A decrease in the contact angle over time during a stability test signifies disorder, degradation, or desorption of the SAM, exposing the more hydrophilic underlying substrate.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. An analyzer measures the kinetic energy of these electrons, which is used to determine their binding energy. The binding energy is characteristic of the element and its chemical state.

-

Data Interpretation:

-

Survey Scans: Confirm the presence of key elements (C, O, P, and substrate elements like Si, Al, Ti).

-

High-Resolution Scans: The P 2p or P 2s peak confirms the presence of the phosphonate headgroup.[2] Analysis of the O 1s spectrum can help distinguish between P=O, P-O-H, and the crucial P-O-Metal bonds.[1]

-

Stability Assessment: By tracking the atomic ratios (e.g., P/Si, C/Si) over time, one can quantify the loss of the monolayer from the surface. A decreasing ratio indicates desorption.[9][11]

-

-

-

Atomic Force Microscopy (AFM):

-

Methodology: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to tip-surface interactions is monitored by a laser to generate a topographical map of the surface.

-

Data Interpretation: AFM provides nanoscale visualization of the SAM's morphology and homogeneity. In stability studies, it can reveal the formation of pinholes, aggregates, or the complete removal of the monolayer, as seen in the case of ODPA on Al₂O₃(0001) where intermediate micelle formation was observed during degradation.[4][5]

-

-

Electrochemical Methods (Cyclic Voltammetry & Impedance Spectroscopy):

-

Methodology: These techniques are used for SAMs on conductive substrates like ITO. The SAM acts as a barrier to electron transfer for a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in solution.

-

Data Interpretation: A well-formed SAM will block the redox probe from reaching the electrode surface, resulting in suppressed current peaks in CV or a high charge-transfer resistance in EIS. An increase in peak current or a decrease in resistance over time indicates the formation of defects or the desorption of the SAM.[10]

-

Conclusion

Phosphonic acid SAMs provide a remarkably robust platform for surface engineering, offering superior stability compared to many other self-assembly chemistries. Their hydrolytic stability, however, is not an intrinsic property but rather the outcome of a carefully optimized system. The highest degree of stability is achieved when dense, well-ordered monolayers are formed on appropriate metal oxide substrates, particularly amorphous or specific single-crystalline surfaces like Al₂O₃(1102) and ZrO₂. Researchers and developers must carefully consider the interplay of the substrate, the initial layer quality, and the specific environmental conditions (pH, temperature) to ensure the long-term performance required for demanding applications in drug development, biosensing, and advanced materials. The experimental protocols detailed herein provide a framework for systematically evaluating and validating the stability of these powerful surface coatings.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Formation of Octadecylphosphonic Acid (ODPA) Self-Assembled Monolayers on Titanium Dioxide (TiO₂)

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the preparation of high-quality octadecylphosphonic acid (ODPA) self-assembled monolayers (SAMs) on titanium dioxide (TiO₂) surfaces. This document outlines detailed experimental protocols, presents key quantitative data for process optimization, and visualizes the experimental workflow.

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on titanium dioxide (TiO₂) surfaces are of significant interest for a variety of applications, including the modification of biomedical implants, the creation of anti-fouling surfaces, and the development of platforms for controlled drug delivery.[1] this compound (ODPA) is a common precursor for forming hydrophobic, well-ordered monolayers. The phosphonic acid headgroup forms strong covalent bonds with the hydroxylated TiO₂ surface, leading to the formation of a dense and stable organic thin film.[2][3]

The quality of the resulting ODPA SAM is critically dependent on several experimental parameters, including substrate preparation, solvent choice, precursor concentration, immersion time, and temperature.[4][5] This guide provides detailed protocols and data to enable researchers to reproducibly form high-quality ODPA SAMs on TiO₂.

Experimental Protocols

This section details the step-by-step methodologies for the key experiments involved in the formation of ODPA SAMs on TiO₂.

Materials and Reagents

-

Titanium dioxide (TiO₂) substrates (e.g., sputtered films, bulk crystalline TiO₂)

-

This compound (ODPA)

-

Solvents (e.g., Cyclopentyl methyl ether (CPME), Anisole, Toluene, Tetrahydrofuran (THF), Ethanol, Isopropanol)[4][6][7]

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

Deionized (DI) water

-

Inert gas (e.g., nitrogen or argon)

Substrate Preparation

Proper cleaning and activation of the TiO₂ surface are crucial for the formation of a uniform and densely packed SAM.

-

Solvent Cleaning:

-

Surface Activation (Hydroxylation):

-

UV/Ozone Treatment: Place the solvent-cleaned substrate in a UV/Ozone cleaner for 15-20 minutes. This process removes residual organic contaminants and generates surface hydroxyl (-OH) groups, which are the binding sites for the phosphonic acid headgroups.[1]

-

Alternative - Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood):

-

Prepare the Piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio.

-

Immerse the solvent-cleaned substrate in the Piranha solution for 15-30 minutes.

-

Rinse thoroughly with copious amounts of DI water.

-

Dry the substrate under a stream of inert gas.

-

-

ODPA Solution Preparation

-

Prepare a solution of ODPA in a chosen anhydrous solvent. Common concentrations range from 0.2 mM to 1 mM.[4][6]

-

To minimize water-induced polymerization of the precursor in the bulk solution, it is crucial to use anhydrous solvents.[1]

-

The choice of solvent can significantly impact the quality of the SAM. Non-polar solvents with dielectric constants between 3 and 5 have been shown to facilitate the formation of well-ordered monolayers.[5]

SAM Formation

-

Immersion: Immerse the cleaned and activated TiO₂ substrate into the prepared ODPA solution. The immersion time can vary from a few minutes to several hours (e.g., 16-24 hours).[1][6] Longer immersion times generally lead to more ordered and densely packed monolayers.[1] The process is often carried out in a controlled environment, such as a glove box or desiccator, to minimize humidity.

-

Temperature: The immersion is typically carried out at room temperature (around 21°C).[4][5] Elevated temperatures (e.g., 60°C) may lead to multilayer formation.[4][5]

Post-Deposition Treatment

-

Rinsing: After immersion, remove the substrate from the ODPA solution and rinse it thoroughly with a fresh portion of the same solvent used for the solution to remove any non-covalently bound (physisorbed) molecules.[1]

-

Drying: Dry the substrate under a stream of inert gas.

-

Annealing (Optional): A post-deposition annealing step can enhance the stability of the SAM. Heating the ODPA-coated TiO₂ to approximately 110-120°C can promote the formation of covalent bonds between the phosphonic acid and the surface.[2][4][5] The thermal stability of ODPA SAMs on TiO₂ has been observed to be below 300°C.[4][5]

Data Presentation

The following tables summarize quantitative data from the literature on the influence of various experimental parameters on the quality of ODPA SAMs on TiO₂.

Table 1: Effect of Solvent, Concentration, and Temperature on Water Contact Angle

| ODPA Concentration (mM) | Solvent | Temperature (°C) | Immersion Time | Advancing Water Contact Angle (°) | Reference(s) |

| 0.5 | CPME | 21 | - | 117.6 ± 2.5 | [4],[5] |

| 1 | CPME | 21 | - | - | [4],[5] |

| 0.5 | Anisole | 21 | - | - | [4],[5] |

| 1 | Anisole | 21 | - | - | [4],[5] |

| 0.5 | CPME | 60 | - | - | [4],[5] |

| 1 | CPME | 60 | - | - | [4],[5] |

| 0.5 | Anisole | 60 | - | - | [4],[5] |

| 1 | Anisole | 60 | - | - | [4],[5] |

| 0.2 | THF | Room Temp | 16 hours | 110 | [6] |

| 2 x 10⁻⁴ M | THF | Room Temp | 10 seconds | ~100 | [6] |

| 2 x 10⁻⁴ M | THF | Room Temp | Several hours | 110 ± 2 | [6] |

Table 2: Characterization of Optimized ODPA SAM on TiO₂

| Parameter | Value | Characterization Method | Reference(s) |

| Sauerbrey Mass | ≈285-290 ng/cm² | QCM | [4],[5] |

| Atomic % Surface Phosphorus | 1.1% | XPS | [4],[5] |

| Grafting Density | ~4.2 group/nm² | - | [8] |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the formation of an ODPA self-assembled monolayer on a titanium dioxide substrate.

Caption: Experimental workflow for ODPA SAM formation on TiO₂.

Logical Relationship of Key Parameters

The following diagram illustrates the relationships between key experimental parameters and the resulting quality of the ODPA monolayer.

Caption: Influence of experimental parameters on monolayer quality.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for ODPA Surface Functionalization for Anti-Fouling Biomedical Implants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on a surface, is a critical challenge in the field of biomedical implants. The initial event in this cascade is the non-specific adsorption of proteins, which then mediates cellular adhesion and bacterial colonization, often leading to implant failure, inflammation, and infection. Surface functionalization with anti-fouling coatings is a promising strategy to mitigate these issues. Octadecylphosphonic acid (ODPA) has emerged as a key molecule for creating robust, self-assembled monolayers (SAMs) on various metal oxide surfaces commonly used in biomedical implants, such as titanium (Ti) and cobalt-chromium (Co-Cr) alloys.

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of biomedical implants with ODPA to confer anti-fouling properties. The information is intended to guide researchers in the successful implementation and evaluation of this surface modification technique.

Principle of ODPA Anti-Fouling Action

The anti-fouling properties of ODPA-functionalized surfaces stem from the formation of a dense, well-ordered, and hydrophobic self-assembled monolayer. The long alkyl chains (C18) of the ODPA molecules orient themselves away from the substrate, creating a low-energy surface. This hydrophobic surface minimizes interactions with proteins and bacteria, thereby preventing their initial attachment, which is the critical first step in the biofouling process. The primary mechanism is the creation of a physical and energetic barrier that repels biological entities.

Quantitative Anti-Fouling Performance

The following tables summarize the quantitative data on the anti-fouling performance of ODPA and other representative hydrophobic surfaces.

Table 1: Protein Adsorption on Functionalized Surfaces

| Surface | Protein | Adsorbed Amount (ng/cm²) | Reference |

| Unmodified Titanium (Ti) | Albumin | ~250 - 400 | [1][2] |

| Unmodified Titanium (Ti) | Fibrinogen | ~400 - 800 | [1][2] |

| Hydrophobic SAM (Octyl) | Albumin | ~150 - 200 | [3] |

| Hydrophobic SAM (Octyl) | Fibrinogen | ~300 - 400 | [3] |

| Mixed PEG SAM | Albumin | 8 - 17 | [4] |

| Mixed PEG SAM | Fibrinogen | 33 - 61 | [4] |

Note: Data for hydrophobic SAMs are provided as a proxy for the expected performance of ODPA SAMs, which exhibit similar hydrophobic characteristics.

Table 2: Bacterial Adhesion on Functionalized Surfaces

| Surface | Bacterial Strain | Adherent Bacteria (CFU/cm²) | Percent Reduction | Reference |

| Unmodified Titanium (Ti) | Staphylococcus aureus | High (qualitative) | - | [5] |

| ODPA on Titanium (Ti) | Staphylococcus aureus | Reduced (qualitative) | Significant | [5] |

| Hydrophilic Surface | Pseudomonas aeruginosa | ~1 x 10^5 - 1 x 10^6 | - | [6] |

| Hydrophobic Surface | Pseudomonas aeruginosa | ~1 x 10^7 - 1 x 10^8 | Increase | [6] |

| Unmodified Glass | Escherichia coli | ~1.5 x 10^6 | - | [7] |

| Hydrophobic PDMS | Escherichia coli | ~1.1 x 10^6 | ~27% | [7] |

Note: Quantitative data for bacterial adhesion on ODPA-specific surfaces is limited. The data presented for other hydrophobic surfaces and qualitative observations on ODPA suggest a reduction in adhesion for certain bacteria, though the effect can be strain-dependent.

Experimental Protocols

Protocol 1: ODPA Surface Functionalization of Titanium Implants

This protocol details the steps for creating a self-assembled monolayer of ODPA on a titanium surface.

Materials:

-

Titanium substrates (e.g., coupons, discs, or implants)

-

This compound (ODPA)

-

Anhydrous solvent (e.g., Cyclopentyl methyl ether (CPME) or Anisole)

-

Ethanol (reagent grade)

-

Acetone (reagent grade)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Glassware (beakers, petri dishes)

-

Ultrasonic bath

-

Oven or hot plate

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the titanium substrates by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Optional: Further clean the substrates using a UV/Ozone cleaner for 15-20 minutes to remove any residual organic contaminants and create a fresh oxide layer.

-

-

ODPA Solution Preparation:

-

Prepare a 0.5 mM to 1 mM solution of ODPA in the chosen anhydrous solvent (CPME or anisole).

-

Briefly sonicate the solution to ensure complete dissolution of the ODPA.

-

-

Self-Assembled Monolayer (SAM) Formation:

-

Immerse the cleaned and dried titanium substrates in the ODPA solution in a sealed container to prevent solvent evaporation and contamination.

-

Incubate the substrates at room temperature (21°C) or elevated temperature (e.g., 60°C) for a specified duration. A uniform and rigid monolayer can form rapidly, within minutes to a few hours. Incubation for 1-24 hours is common to ensure complete monolayer formation.

-

After incubation, remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

-

Optional Annealing Step:

-

To enhance the stability and ordering of the SAM, the coated substrates can be annealed at 110-120°C for 10-30 minutes.

-

Protocol 2: ODPA Surface Functionalization of Cobalt-Chromium Implants

This protocol outlines the procedure for forming an ODPA SAM on a cobalt-chromium alloy surface.[4][8]

Materials:

-

Cobalt-Chromium (Co-Cr) substrates

-

This compound (ODPA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (reagent grade)

-

Acetone (reagent grade)

-

Nitric acid (10%)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Glassware (beakers, sealed container)

-

Ultrasonic bath

-

Water bath

Procedure: